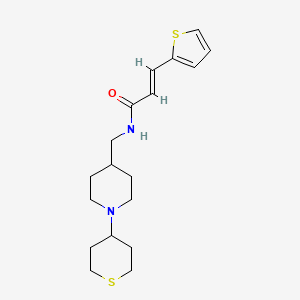

(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Propriétés

IUPAC Name |

(E)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2OS2/c21-18(4-3-17-2-1-11-23-17)19-14-15-5-9-20(10-6-15)16-7-12-22-13-8-16/h1-4,11,15-16H,5-10,12-14H2,(H,19,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMLCPKONMIFKT-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a complex structure that includes:

- Piperidine ring

- Thiophene moiety

- Acrylamide functional group

These structural elements contribute to its potential interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens. The presence of the thiophene ring is often linked to enhanced antimicrobial properties .

- Anticancer Properties : The acrylamide group is known for its potential in cancer therapy, with studies suggesting that derivatives can inhibit tumor cell proliferation.

- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to protect neuronal cells, potentially through modulation of neurotransmitter systems .

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and leading to therapeutic effects.

- Receptor Binding : It may bind to various receptors, including opioid receptors, which are involved in pain perception and mood regulation.

Case Studies

- Antinociceptive Activity : In a mouse model of neuropathic pain, compounds similar to (E)-N-(3-(thiophen-2-yl)pyrazin-2-yl)methyl)acrylamide demonstrated significant pain-relieving effects without impairing motor coordination.

- In Vitro Studies : Various studies have shown that derivatives of this compound can effectively inhibit the growth of cancer cell lines in vitro, indicating potential for further development as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and unique properties of compounds structurally related to this compound.

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Compound A | Piperidine ring | Antimicrobial | High selectivity |

| Compound B | Thiophene moiety | Anticancer | Enhanced solubility |

| Compound C | Acrylamide group | Neuroprotective | Low toxicity |

Applications De Recherche Scientifique

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions are critical for modulating mood and anxiety levels in preclinical models.

Antiviral Activity

Research indicates that thiophene derivatives, including this compound, possess antiviral properties. Specifically, they have demonstrated efficacy against viral pseudotypes associated with the Ebola virus (EBOV). The mechanism involves inhibition of the NPC1/EBOV-GP interaction, essential for viral entry into host cells.

Pain Management

The compound acts primarily as an antagonist at the kappa opioid receptor (KOR), influencing biochemical pathways related to hormone release and pain perception modulation. This antagonistic action has implications for developing pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

Antiviral Efficacy

A study evaluated the antiviral activity of various thiophene derivatives against EBOV, showing that compounds retaining a free amine on the piperidine ring maintained significant antiviral activity.

Neuropharmacological Assessment

In animal models, compounds similar to (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.

Mechanistic Studies

Research indicated that modifications to the piperidine moiety significantly affected the compound's ability to inhibit viral entry, underscoring the importance of specific structural features for maintaining biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Estimated molecular weight based on formula: C₁₈H₂₅N₃OS₂ (exact requires confirmation).

Research Findings and Gaps

- Structural Insights : X-ray crystallography data for analogs () highlight planar acrylamide conformations, critical for target binding. The target compound’s thiopyran-piperidinyl moiety likely imposes torsional constraints, affecting bioavailability.

- Synthetic Challenges : Example 14 () demonstrates the use of hydrogenation and Pd/C catalysis, suggesting similar steps may apply to the target compound.

- Bioactivity Data: No direct evidence exists for the target compound’s activity. However, analogs with thiophene-acrylamide scaffolds () show promise in anticancer and antimicrobial studies.

Q & A

Q. What are the common synthetic routes for preparing (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

The compound is typically synthesized via multi-step reactions involving:

- Piperidine functionalization : Alkylation or reductive amination of piperidin-4-yl intermediates with tetrahydro-2H-thiopyran-4-yl groups (e.g., using Na(OAc)₃BH in DCE with acetic acid as a catalyst) .

- Acrylamide coupling : Formation of the (E)-configured acrylamide via a Heck reaction or condensation between a thiophen-2-yl acrylic acid derivative and the piperidine-thiopyran intermediate. Amide bond formation often employs coupling agents like HATU or DCC in anhydrous DCM .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) and recrystallization (e.g., from EtOAc/hexane) are standard .

Q. How is the stereochemical integrity of the (E)-acrylamide moiety maintained during synthesis?

- Reaction conditions : Use of inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during acrylamide coupling minimizes isomerization .

- Analytical validation : Confirm (E)-configuration via ¹H NMR (coupling constant J = 15–16 Hz for trans-vinylic protons) and NOESY spectroscopy .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assign piperidine-thiopyran ring protons (δ 1.5–3.5 ppm) and thiophene/acrylamide signals (δ 6.5–7.5 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₇N₂O₂S₂: 391.1512) .

- HPLC : Assess purity (>95%) using C18 columns with MeCN/H₂O mobile phases .

Advanced Research Questions

Q. How can conflicting NMR data for piperidine-thiopyran conformers be resolved?

- Variable-temperature NMR : Perform experiments at 25°C and −40°C to slow ring inversion and resolve overlapping signals .

- DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify dominant conformers .

Q. What strategies mitigate low yields in the final acrylamide coupling step?

- Catalyst optimization : Replace traditional Pd(PPh₃)₄ with Pd(OAc)₂/XPhos systems to enhance Heck reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) while improving yield by 15–20% .

Q. How does the thiopyran moiety influence metabolic stability in pharmacological assays?

- In vitro microsomal assays : Compare half-life (t₁/₂) of the thiopyran analog with non-sulfur analogs (e.g., tetrahydropyran derivatives). Thiopyran’s sulfur atom increases lipophilicity (logP +0.5), enhancing CYP450 resistance .

- LC-MS/MS metabolite profiling : Identify oxidative metabolites (e.g., sulfoxide formation) using human liver microsomes and NADPH cofactors .

Q. What computational methods predict binding affinity to target receptors (e.g., kinases)?

- Molecular docking : Use AutoDock Vina to model interactions between the acrylamide’s carbonyl group and kinase hinge regions (e.g., ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates strong binding) .

Methodological Considerations

- Contradictory solubility data : If solubility in PBS varies across studies, validate via nephelometry (e.g., Nanotemper NT.Plex) under standardized pH and temperature .

- Scale-up challenges : For multi-gram synthesis, replace column chromatography with centrifugal partition chromatography (CPC) to reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.